2(3H)-Benzothiazolethione, 3-methyl- 2(3H)-Benzothiazolethione, 3-methyl-
Brand Name: Vulcanchem
CAS No.: 2254-94-6
VCID: VC21181289
InChI: InChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
SMILES: CN1C2=CC=CC=C2SC1=S
Molecular Formula: C8H7NS2
Molecular Weight: 181.3 g/mol

2(3H)-Benzothiazolethione, 3-methyl-

CAS No.: 2254-94-6

Cat. No.: VC21181289

Molecular Formula: C8H7NS2

Molecular Weight: 181.3 g/mol

* For research use only. Not for human or veterinary use.

2(3H)-Benzothiazolethione, 3-methyl- - 2254-94-6

Specification

CAS No. 2254-94-6
Molecular Formula C8H7NS2
Molecular Weight 181.3 g/mol
IUPAC Name 3-methyl-1,3-benzothiazole-2-thione
Standard InChI InChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Standard InChI Key IRNRNPNZAKHEAW-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2SC1=S
Canonical SMILES CN1C2=CC=CC=C2SC1=S
Boiling Point 335.0 °C
Melting Point 90.0 °C

Introduction

Chemical Identity and Structure

2(3H)-Benzothiazolethione, 3-methyl- is an organic heterocyclic compound characterized by a benzothiazole moiety with a thione functional group and a methyl substituent at the 3-position. The compound has a distinctive structure where a sulfur atom is double-bonded to a carbon atom (thione group), contributing to its reactivity profile and potential applications .

Basic Identification Parameters

The compound is identified through several standard chemical identifiers, summarized in the following table:

PropertyValue
CAS Number2254-94-6
Molecular FormulaC₈H₇NS₂
Molecular Weight181.278 g/mol
InChIInChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
InChIKeyIRNRNPNZAKHEAW-UHFFFAOYSA-N
SMILESCn1c(=S)sc2ccccc21

Table 1: Chemical identifiers for 2(3H)-Benzothiazolethione, 3-methyl-

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and chemical databases:

  • 2-Benzothiazolinethione, 3-methyl-

  • N-Methylbenzothiazoline-2-thione

  • 3-Methyl-1,3-benzothiazoline-2-thione

  • 3-Methylbenzothiazole-2-thione

  • 3-Methylbenzothiazoline-2-thione

  • 3-Methylbenzo[d]thiazoline-2-thione

  • N-Methylbenzothiazole-2-thione

  • 3-Methyl-3H-benzothiazole-2-thione

  • 3-methylbenzothiazole-2(3H)-thione

Physical and Chemical Properties

2(3H)-Benzothiazolethione, 3-methyl- exhibits specific physicochemical characteristics that influence its behavior in various chemical environments and applications.

Physical Properties

The compound typically appears as a yellow to brown solid at room temperature and demonstrates solubility in organic solvents. The presence of the methyl group enhances its lipophilicity, making it more soluble in non-polar environments .

PropertyValueUnitMethod/Source
Density1.39g/cm³Experimental
Boiling Point300.6°C at 760 mmHgExperimental
Melting Point88-91°CLiterature
Flash Point135.6°CExperimental
LogP2.969-Crippen Method
LogP (alternate)2.34-SIELC Technologies
Log10 Water Solubility-5.17-Crippen Method
McGowan Molecular Volume127.340ml/molMcGowan Method

Table 2: Physical properties of 2(3H)-Benzothiazolethione, 3-methyl-

Spectroscopic and Electronic Properties

The electronic structure of 2(3H)-Benzothiazolethione, 3-methyl- has been investigated through various spectroscopic methods:

PropertyValueUnitMethodReference
Ionization Energy7.81eVPhotoelectron SpectroscopyGuimon, Arbelot, et al., 1975

Table 3: Spectroscopic data for 2(3H)-Benzothiazolethione, 3-methyl-

The ionization energy value of 7.81 eV provides insight into the compound's electronic structure and reactivity patterns, particularly in reactions involving electron transfer mechanisms .

Applications and Uses

2(3H)-Benzothiazolethione, 3-methyl- demonstrates versatility in various industrial and scientific applications due to its unique structural features and reactivity profile.

Chemical Synthesis Applications

The compound serves as an important fine chemical intermediate in organic synthesis pathways. Its reactivity, particularly through the thione functional group, makes it valuable for the development of more complex molecular structures .

Agricultural and Pharmaceutical Applications

The compound is utilized as a key raw material for the synthesis of various:

  • Pesticides

  • Medicines

  • Surfactants

  • Polymer monomers

Its potential biological activities, which may include antimicrobial and antifungal properties, make it particularly valuable in pharmaceutical and agrochemical research and development .

Synthetic Chemistry

As a chemical intermediate, 2(3H)-Benzothiazolethione, 3-methyl- facilitates further derivatization reactions, making it valuable in synthetic chemistry. The presence of multiple reactive sites allows for selective functionalization to create more complex structures .

Analytical Methods

Various analytical techniques have been developed for the identification, quantification, and characterization of 2(3H)-Benzothiazolethione, 3-methyl- in different matrices.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC methods. A specialized analytical protocol has been developed with the following parameters:

ParameterDescription
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, water, and phosphoric acid
MS CompatibilityPhosphoric acid can be replaced with formic acid for MS-compatible applications
ScalabilityMethod is scalable for preparative separation and isolation of impurities
ApplicationsSuitable for pharmacokinetic studies
Particle Size Options3 μm particles available for fast UPLC applications

Table 4: HPLC method for the analysis of 2(3H)-Benzothiazolethione, 3-methyl-

Spectroscopic Identification

The compound has been characterized using photoelectron spectroscopy, which has determined its ionization energy as 7.81 eV . This spectroscopic information is valuable for structural confirmation and purity assessment.

Structural Relationships and Analogues

2(3H)-Benzothiazolethione, 3-methyl- belongs to a larger family of benzothiazole derivatives that share similar structural features but differ in specific functional groups.

Related Compounds

Several structurally related compounds exist, including:

  • 3-Methyl-2(3H)-benzothiazolone (C8H7NOS) - This compound is similar but contains an oxygen atom instead of sulfur in the thione position .

  • 2(3H)-Benzothiazolethione, 5-methoxy-3-methyl- (CAS: 138107-42-3) - A methoxy-substituted derivative at the 5-position of the benzothiazole ring .

  • 1,2-Benzothiazole-3(2H)-thione 1,1-dioxides - These compounds, also known as thiosaccharins, have been reported to be versatile as agricultural or horticultural plant disease control agents or pesticides .

The structural relationships between these compounds contribute to understanding the structure-activity relationships that influence their chemical and biological behaviors.

Synthesis Methods

The synthesis of 2(3H)-Benzothiazolethione, 3-methyl- and related compounds can be achieved through several synthetic routes.

Traditional Methods

Traditional synthesis methods for thione derivatives of benzothiazoles often involve the thiocarbonylation of the corresponding benzothiazolones using reagents such as phosphorus pentasulfide (P2S5) or Lawesson's reagent .

Alternative Synthetic Approaches

Research has been conducted on the development of more efficient synthetic routes for benzothiazole derivatives. One approach involves DBU-promoted cyclization reactions of appropriate precursors, which provides an alternative to the traditional methods that use difficult-to-handle sulfurization agents .

Hazard SymbolSignal Word
GHS07Warning

Table 5: Hazard classification for 2(3H)-Benzothiazolethione, 3-methyl-

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